1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is an organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a β-diketone to form the pyrazole core. Subsequent steps involve the introduction of the isopropyl and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and solvents.
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a carboxamide group, which affects its reactivity and biological activity.
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride: The sulfonyl chloride group introduces different reactivity, particularly in substitution reactions.
Properties
Molecular Formula |
C8H10F3N3O |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H10F3N3O/c1-4(2)14-5(7(12)15)3-6(13-14)8(9,10)11/h3-4H,1-2H3,(H2,12,15) |
InChI Key |
KTEXAMWXFOIOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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